molecular formula C11H13N3O3S B3377416 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid CAS No. 1309001-73-7

2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid

Cat. No. B3377416
CAS RN: 1309001-73-7
M. Wt: 267.31
InChI Key: VRBWRFFASOJILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as DT-011, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has a CAS Number of 1309001-73-7 .


Molecular Structure Analysis

The IUPAC name for this compound is N-[(1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]alanine . The InChI code is 1S/C11H13N3O3S/c1-5-7-4-8(18-10(7)14(3)13-5)9(15)12-6(2)11(16)17/h4,6H,1-3H3,(H,12,15)(H,16,17) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.31 .

Mechanism of Action

2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid acts as a chelating agent by binding to metal ions such as iron, copper, and zinc. This binding prevents the metal ions from participating in chemical reactions that could lead to the production of harmful free radicals. In medicine, this compound has been shown to improve the efficacy of chemotherapy drugs by chelating metal ions that interfere with the drugs' mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not accumulate in the body. In animal studies, this compound has been shown to improve cognitive function and reduce oxidative stress in the brain. In agriculture, this compound has been shown to improve the growth and yield of plants by improving the availability of micronutrients.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid is its ability to chelate a wide range of metal ions, making it useful in various scientific research applications. However, this compound can also chelate essential metal ions, leading to potential side effects such as anemia and immune dysfunction. Additionally, this compound can be expensive and difficult to synthesize, limiting its widespread use in scientific research.

Future Directions

There are several future directions for the research and development of 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid. In medicine, this compound could be further investigated as a potential drug for the treatment of neurodegenerative disorders such as Alzheimer's disease. In agriculture, this compound could be used to improve the availability of micronutrients in crops grown in nutrient-poor soils. In environmental science, this compound could be used to develop more effective methods for the removal of heavy metals from contaminated soil and water.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ability to chelate metal ions makes it useful in scientific research, but its limitations and potential side effects must also be considered. Further research is needed to fully understand the potential of this compound in medicine, agriculture, and environmental science.

Scientific Research Applications

2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been investigated as a potential drug for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, this compound has been used as a chelating agent to improve the availability of micronutrients in soil. In environmental science, this compound has been used to remove heavy metals from contaminated soil and water.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(1,3-dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-5-7-4-8(18-10(7)14(3)13-5)9(15)12-6(2)11(16)17/h4,6H,1-3H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBWRFFASOJILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid
Reactant of Route 3
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid
Reactant of Route 4
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid
Reactant of Route 6
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.